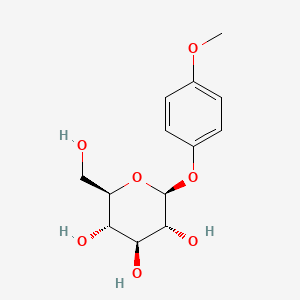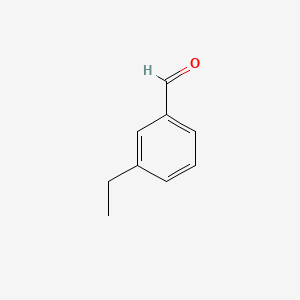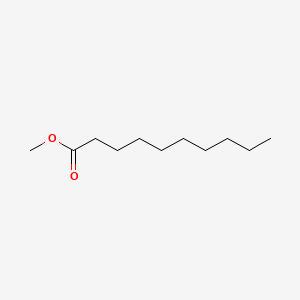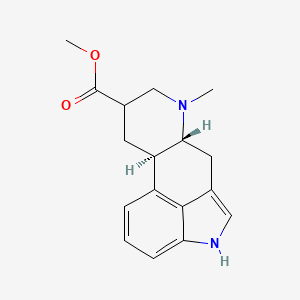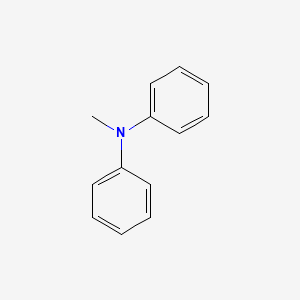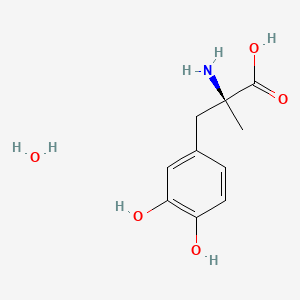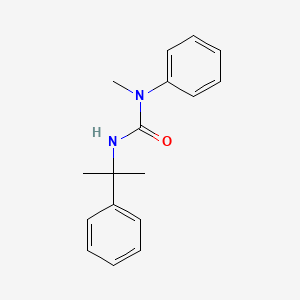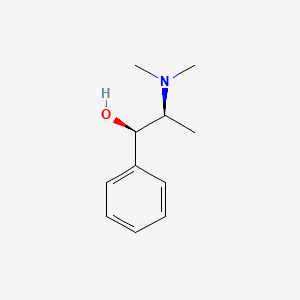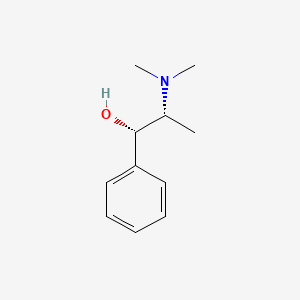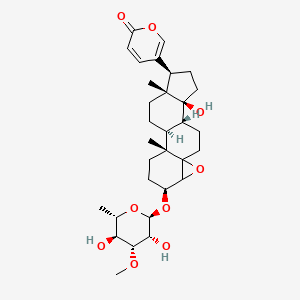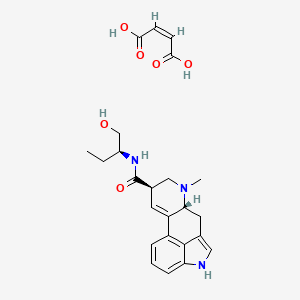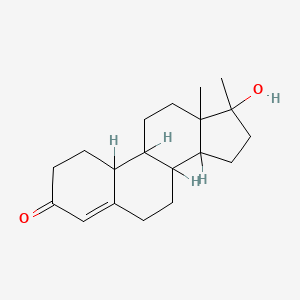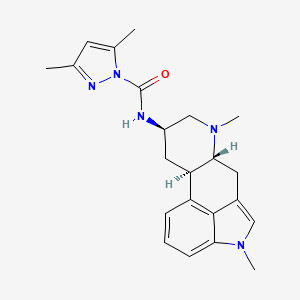
Metoquizine
Overview
Description
Metoquizine is an anticholinergic compound known for its role as a muscarinic acetylcholine receptor antagonist. It has been primarily used in the treatment of ulcers . The compound’s chemical formula is C22H27N5O, and it has a molecular weight of 377.48 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metoquizine involves the reaction of specific intermediates under controlled conditions. One common method includes the reaction of 4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline with 3,5-dimethyl-1H-pyrazole-1-carboxamide . The reaction typically requires solvents like dimethyl sulfoxide (DMSO) and conditions such as controlled temperature and pH.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar intermediates and reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Metoquizine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
Metoquizine has diverse applications in scientific research:
Chemistry: Used as a model compound in studying anticholinergic agents.
Biology: Investigated for its effects on muscarinic acetylcholine receptors.
Medicine: Explored for potential therapeutic uses beyond ulcer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
Metoquizine exerts its effects by antagonizing muscarinic acetylcholine receptors. This action inhibits the binding of acetylcholine, thereby reducing the activity of these receptors. The molecular targets include various subtypes of muscarinic receptors, and the pathways involved are related to the inhibition of acetylcholine signaling .
Comparison with Similar Compounds
Meclizine: Another anticholinergic compound used to treat motion sickness and vertigo.
Mequitazine: An antihistamine with similar anticholinergic properties.
Metocurine: A compound that antagonizes acetylcholine at neuromuscular junctions.
Uniqueness of Metoquizine: this compound’s unique structure and specific receptor antagonism make it distinct from other anticholinergic compounds. Its primary use in ulcer treatment and specific receptor targeting set it apart from similar compounds used for different therapeutic purposes .
Properties
CAS No. |
7125-67-9 |
|---|---|
Molecular Formula |
C22H27N5O |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[(6aR,9R,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]-3,5-dimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C22H27N5O/c1-13-8-14(2)27(24-13)22(28)23-16-10-18-17-6-5-7-19-21(17)15(11-25(19)3)9-20(18)26(4)12-16/h5-8,11,16,18,20H,9-10,12H2,1-4H3,(H,23,28)/t16-,18-,20-/m1/s1 |
InChI Key |
WGPJQOGQDROQGQ-YVWKXTFCSA-N |
SMILES |
CC1=CC(=NN1C(=O)NC2CC3C(CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C |
Isomeric SMILES |
CC1=CC(=NN1C(=O)N[C@@H]2C[C@H]3[C@@H](CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C |
Canonical SMILES |
CC1=CC(=NN1C(=O)NC2CC3C(CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
7125-67-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Metoquizine; Lilly 42406; Ly 42406; Ly-42406; Ly42406; 42406; Metoquizina; Metoquizinum; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


